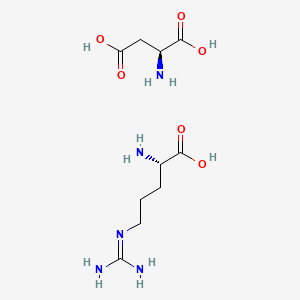

L-Arginine L-aspartate

Description

Overview of L-Arginine and L-Aspartate in Cellular Biochemistry

L-arginine and L-aspartate are two fundamental amino acids with diverse and critical roles in cellular metabolism and function. While both are integral to protein synthesis, their individual biochemical pathways are distinct and vital for cellular homeostasis.

L-Arginine , classified as a semi-essential amino acid, serves as a crucial substrate for several metabolic pathways. nih.gov It is a central intermediate in the urea (B33335) cycle, a process primarily occurring in the liver that detoxifies ammonia (B1221849) by converting it into urea for excretion. scielo.org.mx Beyond its role in detoxification, L-arginine is the sole precursor for the synthesis of nitric oxide (NO), a pivotal signaling molecule. drugbank.com This reaction, catalyzed by nitric oxide synthase (NOS), is fundamental to a vast array of physiological processes, including the regulation of vascular tone, immune responses, and neurotransmission. nih.govdrugbank.com The production of NO from L-arginine is a key area of investigation, as it influences blood flow and endothelial function. researchgate.net

L-Aspartate , a non-essential amino acid, is a central node in cellular metabolism. It is a key component in the biosynthesis of other amino acids and nucleotides, the building blocks of DNA and RNA. Furthermore, L-aspartate plays a significant role in the tricarboxylic acid (TCA) cycle, a major energy-yielding pathway in cells. It also participates in the malate-aspartate shuttle, a mechanism that transports reducing equivalents across the mitochondrial membrane, which is essential for cellular respiration.

The interplay between these two amino acids is biochemically significant. For instance, L-aspartate is a key reactant in the urea cycle, combining with citrulline (which is derived from L-arginine) to form argininosuccinate (B1211890), a direct precursor to L-arginine. This highlights a cyclical relationship within cellular metabolic pathways.

Interdisciplinary Significance of Investigating the L-Arginine L-Aspartate System

The study of the this compound system extends beyond fundamental biochemistry, holding considerable significance across multiple scientific disciplines. This is largely due to the observed synergistic effects of the combined salt, which appear to be greater than the sum of its individual components.

In the field of exercise physiology and sports science , research has demonstrated that supplementation with this compound can influence key metabolic parameters during physical activity. A notable study found that its prolonged intake reduced blood lactate (B86563) accumulation and oxygen consumption during submaximal exercise. nih.govresearchgate.netnih.govjssm.org These findings suggest an enhancement of metabolic efficiency, with L-arginine potentially reducing lactic acid production and L-aspartate promoting fatty acid oxidation. nih.govresearchgate.netjssm.org

From a pharmacological and medical perspective, the compound is being investigated for its therapeutic potential. The role of L-arginine in nitric oxide production has implications for cardiovascular health, and the synergistic action with L-aspartate could offer novel approaches to managing conditions associated with endothelial dysfunction. mdpi.com There is also emerging interest in its potential role in post-viral fatigue, with studies exploring its effects on recovery from conditions like long-COVID. mdpi.com

Furthermore, in reproductive biology , studies in animal models have suggested that these amino acids can influence reproductive processes, highlighting a potential application in veterinary and human fertility research. scielo.org.mx The neurostimulatory properties of both amino acids also open avenues for investigation in neuroscience . scielo.org.mx

The following table summarizes key research findings on the metabolic effects of this compound supplementation during exercise:

| Parameter | Change with this compound Supplementation | Significance |

| Blood Lactate at 100 watts | Decreased | Indicates reduced reliance on anaerobic glycolysis |

| Blood Lactate at 150 watts | Significantly Decreased nih.govjssm.org | Suggests improved metabolic efficiency at higher intensities |

| Total Oxygen Consumption at 150 watts | Decreased nih.govresearchgate.netjssm.org | Implies improved work efficiency |

| Fat Utilization at 50 watts | Increased nih.govresearchgate.netjssm.org | Shows a shift towards fat as an energy source |

Scope and Academic Focus of the Research Outline

The academic focus of research into the this compound system is centered on elucidating the mechanisms behind its observed synergistic effects and exploring its potential applications. The scope of this research is inherently interdisciplinary, encompassing biochemistry, physiology, pharmacology, and clinical science.

Key research questions that define the academic focus include:

What are the precise molecular mechanisms that underpin the synergistic metabolic effects of this compound?

How does the combined salt modulate key enzymatic activities and signaling pathways differently than its individual constituent amino acids?

What is the full spectrum of its physiological effects beyond exercise metabolism, including its impact on cardiovascular function, immune response, and neurological processes?

Can the unique properties of this compound be harnessed for targeted therapeutic interventions in various pathological conditions?

The investigation into these questions necessitates a multi-faceted approach, utilizing techniques from molecular biology, metabolomics, and controlled clinical trials. The ultimate goal is to build a comprehensive understanding of the this compound system, from its fundamental biochemical interactions to its broader physiological and potential therapeutic implications.

Properties

CAS No. |

3054-35-1 |

|---|---|

Molecular Formula |

C10H21N5O6 |

Molecular Weight |

307.30 g/mol |

IUPAC Name |

2-aminobutanedioic acid;(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C6H14N4O2.C4H7NO4/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t4-;/m1./s1 |

InChI Key |

SUUWYOYAXFUOLX-PGMHMLKASA-N |

SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)C(=O)O |

Isomeric SMILES |

C(C[C@H](C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)C(=O)O |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Interrelationships of L Arginine and L Aspartate

L-Arginine Biosynthesis Pathways

L-arginine, a semi-essential amino acid, is synthesized through a series of interconnected metabolic routes. Its production is intrinsically linked to the urea (B33335) cycle and involves the de novo synthesis from various precursors.

The urea cycle, primarily occurring in the liver and to a lesser extent in the kidneys, is a central metabolic pathway for the detoxification of ammonia (B1221849). L-arginine is a key intermediate in this cycle. wikipedia.orgnews-medical.net The synthesis of arginine from citrulline occurs via the sequential actions of the cytosolic enzymes argininosuccinate (B1211890) synthetase and argininosuccinate lyase. wikipedia.org

The process begins with the condensation of citrulline and aspartate to form argininosuccinate, a reaction catalyzed by argininosuccinate synthetase and is dependent on ATP. wikipedia.orgnews-medical.net Subsequently, argininosuccinate is cleaved by argininosuccinate lyase (also known as argininosuccinase) to yield L-arginine and fumarate (B1241708). wikipedia.orgnews-medical.net The newly synthesized arginine can then be cleaved by arginase to produce urea and ornithine, with ornithine being transported back to the mitochondria to continue the cycle. wikipedia.orgnews-medical.net This cyclical process ensures that while ammonia is detoxified, L-arginine is continuously generated.

| Urea Cycle Step | Enzyme | Reactants | Products |

| 1 | Argininosuccinate Synthetase | Citrulline, Aspartate, ATP | Argininosuccinate, AMP, PPi |

| 2 | Argininosuccinate Lyase | Argininosuccinate | L-Arginine, Fumarate |

| 3 | Arginase | L-Arginine, H₂O | Urea, L-Ornithine |

The de novo synthesis of L-arginine is a multi-organ process, primarily involving the small intestine and the kidneys. wikipedia.orgresearchgate.net The epithelial cells of the small intestine produce citrulline, mainly from glutamine and glutamate (B1630785). wikipedia.org This citrulline is then released into the bloodstream and transported to the proximal tubule cells of the kidneys, where it is converted into arginine. wikipedia.org

The synthesis of ornithine from glutamate is a critical initial step. nih.gov Glutamate is converted to L-glutamate-γ-semialdehyde, which is then transaminated to form L-ornithine. nih.gov In the small intestine, ornithine is converted to citrulline. benthamopenarchives.com This intestinal citrulline serves as the primary precursor for arginine synthesis in the kidneys. wikipedia.org

L-arginine is a versatile amino acid that serves as a precursor for a variety of important biomolecules. nih.govnih.gov

Nitric Oxide (NO): L-arginine is the sole physiological substrate for the synthesis of nitric oxide, a critical signaling molecule involved in vasodilation and neurotransmission. nih.govyoutube.com The reaction is catalyzed by nitric oxide synthases (NOS).

Polyamines: Arginine can be converted to ornithine by the enzyme arginase. embopress.org Ornithine is the precursor for the synthesis of polyamines such as putrescine, spermidine, and spermine, which are essential for cell growth and proliferation. embopress.org

Creatine: Arginine is a necessary precursor for the synthesis of creatine, an important molecule for energy storage in muscle and nerve cells. nih.govembopress.org The guanidinium (B1211019) group of arginine is transferred to glycine (B1666218) to form guanidinoacetate, which is then methylated to form creatine. youtube.com

Agmatine: Arginine can be decarboxylated by the enzyme arginine decarboxylase to produce agmatine. researchgate.net Agmatine has been identified as a neurotransmitter and neuromodulator. researchgate.net

| Derivative | Key Enzyme | Function |

| Nitric Oxide | Nitric Oxide Synthase (NOS) | Vasodilation, Neurotransmission nih.govyoutube.com |

| Polyamines | Arginase, Ornithine Decarboxylase | Cell growth and proliferation embopress.org |

| Creatine | Arginine:glycine amidinotransferase | Energy storage nih.govembopress.org |

| Agmatine | Arginine Decarboxylase | Neurotransmitter, Neuromodulator researchgate.net |

L-Aspartate Biosynthesis Pathways

L-aspartate is a non-essential amino acid that plays a central role in metabolism, acting as a building block for proteins and a precursor for other vital compounds.

The primary route for L-aspartate synthesis in the body is through the transamination of oxaloacetate, an intermediate of the citric acid cycle. nih.govsmpdb.cawikipedia.org This reversible reaction is catalyzed by the enzyme aspartate aminotransferase (AST), also known as glutamate-oxaloacetate transaminase (GOT). wikipedia.orgnih.govelsan.care

In this reaction, the amino group from a donor amino acid, typically glutamate, is transferred to oxaloacetate. wikipedia.org This process yields L-aspartate and α-ketoglutarate. wikipedia.org The reaction requires pyridoxal (B1214274) phosphate (B84403) (a derivative of vitamin B6) as a cofactor. wikipedia.org This transamination reaction is a crucial link between amino acid metabolism and the citric acid cycle. wikipedia.org

L-aspartate is a fundamental precursor for the de novo synthesis of both pyrimidine (B1678525) and purine (B94841) nucleotides, the building blocks of DNA and RNA. nih.govnih.gov

Pyrimidine Synthesis: Aspartate provides a significant portion of the atoms for the formation of the pyrimidine ring. nih.gov The initial step involves the reaction of aspartate with carbamoyl (B1232498) phosphate to form N-carbamoylaspartate, a reaction catalyzed by aspartate transcarbamoylase. nih.govyoutube.com

Purine Synthesis: In the synthesis of purine nucleotides, aspartate donates a nitrogen atom to the growing purine ring. nih.govletstalkacademy.com Specifically, it is involved in the conversion of inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP), where it provides the amino group. letstalkacademy.combu.edu

| Nucleotide Type | Role of L-Aspartate | Key Intermediate/Product |

| Pyrimidine | Provides atoms for the pyrimidine ring | N-carbamoylaspartate nih.govyoutube.com |

| Purine | Donates a nitrogen atom | Adenosine Monophosphate (AMP) letstalkacademy.combu.edu |

Formation of Other Amino Acids Derived from L-Aspartate (e.g., Methionine, Threonine, Lysine (B10760008), Asparagine)

L-aspartate, a non-essential amino acid, serves as a crucial precursor for the biosynthesis of several other amino acids in plants and microorganisms. benthamopenarchives.comresearchgate.netquizlet.com This metabolic hub, known as the aspartate family of amino acids, gives rise to the essential amino acids lysine, methionine, and threonine, as well as the non-essential amino acid asparagine. benthamopenarchives.comresearchgate.net The initial steps of this pathway are common for the synthesis of lysine, methionine, and threonine, involving the conversion of aspartate to aspartate-β-semialdehyde. researchgate.netnih.gov

Lysine Biosynthesis: In plants and most bacteria, lysine is synthesized from aspartate via the diaminopimelate (DAP) pathway. benthamopenarchives.comresearchopenworld.com The pathway begins with the phosphorylation of aspartate by aspartokinase, a key regulatory enzyme. benthamopenarchives.comresearchopenworld.com The resulting β-aspartyl phosphate is then reduced to aspartate-β-semialdehyde. researchgate.net This intermediate is a critical branch point. For lysine synthesis, dihydrodipicolinate synthase catalyzes the condensation of aspartate-β-semialdehyde with pyruvate (B1213749) to form dihydrodipicolinate. researchgate.net A series of subsequent reactions leads to the formation of diaminopimelate, which is finally decarboxylated to yield lysine. researchopenworld.com

Threonine Biosynthesis: The synthesis of threonine also commences from aspartate-β-semialdehyde. nih.gov This intermediate is reduced to homoserine by homoserine dehydrogenase. nih.govnih.gov Homoserine then undergoes O-phosphorylation by homoserine kinase to form O-phosphohomoserine. nih.govnih.gov In the final step, threonine synthase catalyzes the conversion of O-phosphohomoserine to threonine. nih.govnih.gov This pathway is subject to feedback inhibition by threonine, which helps regulate its own production. benthamopenarchives.com

Methionine Biosynthesis: The biosynthesis of methionine shares the initial steps with threonine synthesis up to the formation of homoserine. nih.govresearchgate.net From homoserine, the pathway to methionine diverges. In plants and microorganisms, the carbon backbone of methionine is derived from aspartic acid, the sulfur from cysteine, and the methyl group from serine. researchgate.net Homoserine is first activated, often by succinylation or acetylation. nih.gov The activated homoserine then reacts with cysteine to form cystathionine (B15957), a reaction catalyzed by cystathionine γ-synthase. nih.gov Cystathionine is subsequently cleaved by cystathionine β-lyase to produce homocysteine. researchgate.net Finally, methionine synthase catalyzes the methylation of homocysteine to form methionine. researchgate.net

Asparagine Biosynthesis: The formation of asparagine from aspartate is a more direct process compared to the other amino acids in this family. researchgate.net Asparagine synthetase catalyzes the ATP-dependent amidation of aspartate to form asparagine. researchgate.netembopress.orgwikipedia.org In this reaction, glutamine typically serves as the amide donor, transferring its amino group to aspartate, resulting in the formation of asparagine and glutamate. researchgate.netembopress.org This reaction is vital for linking nitrogen metabolism with energy metabolism. embopress.org In some bacteria, ammonia can be directly used as the nitrogen donor. nih.gov

Interactive Data Table: Key Enzymes in the Biosynthesis of Amino Acids from L-Aspartate

| Amino Acid | Key Enzyme | Function |

| Lysine | Dihydrodipicolinate synthase | Condenses aspartate-β-semialdehyde and pyruvate. |

| Threonine | Homoserine dehydrogenase | Reduces aspartate-β-semialdehyde to homoserine. |

| Threonine | Threonine synthase | Catalyzes the final step in threonine formation. |

| Methionine | Cystathionine γ-synthase | Catalyzes the formation of cystathionine. |

| Methionine | Methionine synthase | Methylates homocysteine to form methionine. |

| Asparagine | Asparagine synthetase | Amidates aspartate to form asparagine. |

Integrated Metabolic Networks of L-Arginine and L-Aspartate

The metabolic pathways of L-arginine and L-aspartate are intricately linked, playing crucial roles in central metabolic processes, including the tricarboxylic acid (TCA) cycle and nitrogen homeostasis. Their integration ensures cellular energy balance, biosynthetic precursor availability, and the safe disposal of nitrogenous waste.

Anaplerotic Functions and Interconnections with the Tricarboxylic Acid (TCA) Cycle

Anaplerotic reactions are essential for replenishing the intermediates of the TCA cycle that are withdrawn for various biosynthetic purposes. Both L-arginine and L-aspartate contribute significantly to the anaplerosis of the TCA cycle.

L-aspartate has a direct anaplerotic role as it can be converted to the TCA cycle intermediate oxaloacetate through a reversible transamination reaction catalyzed by aspartate transaminase. This reaction allows for the direct replenishment of oxaloacetate, which is crucial for the condensation reaction with acetyl-CoA to initiate the TCA cycle.

The contribution of L-arginine to anaplerosis is more indirect but equally important. The catabolism of arginine, particularly through the action of arginase, produces ornithine and urea. researchgate.net Ornithine can be further metabolized via ornithine aminotransferase to glutamate-γ-semialdehyde, which is then converted to glutamate. researchgate.net Glutamate can subsequently be deaminated by glutamate dehydrogenase to yield α-ketoglutarate, a key intermediate of the TCA cycle. researchopenworld.com Furthermore, the synthesis of arginine itself involves the TCA cycle. The formation of argininosuccinate from citrulline and aspartate, catalyzed by argininosuccinate synthetase, and its subsequent cleavage by argininosuccinate lyase to arginine and fumarate, directly links the urea cycle to the TCA cycle. researchgate.netnih.gov The fumarate produced can enter the TCA cycle, thus replenishing its intermediates. nih.gov

Roles in Nitrogen Metabolism and Ammonia Homeostasis

L-arginine and L-aspartate are central to nitrogen metabolism and the maintenance of ammonia homeostasis, primarily through their roles in the urea cycle. The urea cycle is the primary pathway for the detoxification of ammonia, a toxic byproduct of amino acid catabolism, by converting it into the less toxic and readily excretable form of urea.

L-arginine is a key intermediate in the urea cycle. Its cleavage by arginase yields urea and ornithine. Ornithine then re-enters the cycle to accept another molecule of carbamoyl phosphate. L-aspartate plays a critical role by donating the second nitrogen atom for the synthesis of urea. nih.gov In the urea cycle, aspartate condenses with citrulline in a reaction catalyzed by argininosuccinate synthetase to form argininosuccinate. nih.gov This is a crucial step for incorporating nitrogen from amino acids into the cycle.

The interplay between these two amino acids ensures the efficient removal of excess nitrogen. L-ornithine L-aspartate (LOLA), a stable salt of these two amino acids, has been shown to effectively lower blood ammonia levels by stimulating both urea synthesis in the liver and glutamine synthesis in muscle. nih.govnih.gov L-ornithine acts as an activator of carbamoyl phosphate synthetase, a key enzyme in the urea cycle, while both ornithine and aspartate are substrates for transamination reactions that produce glutamate, the precursor for glutamine synthetase. nih.gov

Metabolic Flux and Inter-Compartmental Exchange of L-Arginine and L-Aspartate

The metabolic pathways involving L-arginine and L-aspartate are compartmentalized within the cell, necessitating a coordinated exchange of intermediates between the mitochondria and the cytosol. researchgate.net The urea cycle, for instance, spans both compartments. The initial steps, including the formation of carbamoyl phosphate and citrulline, occur in the mitochondria, while the subsequent reactions leading to the formation of arginine and urea take place in the cytosol. nih.gov

This compartmentalization requires specific transporters to move intermediates across the mitochondrial membrane. Citrulline, synthesized in the mitochondria, is transported to the cytosol in exchange for ornithine. Similarly, aspartate, which is primarily generated in the mitochondria via the TCA cycle and transamination reactions, must be transported to the cytosol to participate in the urea cycle and other biosynthetic pathways.

The flux through these interconnected pathways is tightly regulated to meet the metabolic demands of the cell. For example, the availability of aspartate in the cytosol can influence the rate of the urea cycle. The subcellular localization of enzymes involved in arginine and aspartate metabolism is crucial for regulating the local concentrations of these amino acids and directing them towards specific metabolic fates, such as protein synthesis, nitric oxide production, or urea formation. nih.gov The intricate network of transporters and the compartmentalized expression of enzymes ensure the efficient and regulated flow of metabolites between different cellular compartments, maintaining metabolic homeostasis.

Interactive Data Table: Metabolic Roles of L-Arginine and L-Aspartate

| Amino Acid | Metabolic Pathway | Key Function |

| L-Arginine | Urea Cycle | Precursor for urea and ornithine. |

| L-Arginine | Anaplerosis | Indirectly replenishes α-ketoglutarate. |

| L-Aspartate | Urea Cycle | Donates a nitrogen atom for urea synthesis. |

| L-Aspartate | Anaplerosis | Directly converted to oxaloacetate. |

| Both | Nitrogen Homeostasis | Crucial for ammonia detoxification. |

Molecular Mechanisms and Cellular Roles of L Arginine L Aspartate in Biological Systems

L-Arginine L-Aspartate in Cellular Signaling and Communication

The components of this compound are central to complex signaling networks that govern intercellular and intracellular communication. L-arginine is a substrate for the production of nitric oxide and polyamines, while both amino acids have significant roles in modulating neuronal and nutrient-sensing pathways.

L-arginine is the primary substrate for the synthesis of nitric oxide (NO), a gaseous signaling molecule involved in numerous physiological processes, including cardiovascular regulation, neurotransmission, and immune responses. researchgate.netnih.gov The production of NO from L-arginine is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). mdpi.comwikipedia.org

There are three main isoforms of NOS:

Neuronal NOS (nNOS or NOS-1): Primarily found in nervous tissue, it plays a role in neurotransmission. mdpi.com

Inducible NOS (iNOS or NOS-2): Expressed in immune cells in response to inflammatory stimuli, producing large amounts of NO for host defense. mdpi.com

Endothelial NOS (eNOS or NOS-3): Located in endothelial cells, it is crucial for regulating vascular tone and blood flow. mdpi.comwikipedia.org

The synthesis reaction involves the oxidation of the guanidine group of L-arginine, which consumes molecular oxygen and NADPH as a cofactor, yielding NO and L-citrulline as products. wikipedia.org Once produced, NO diffuses into adjacent cells, such as vascular smooth muscle cells, where it activates its primary receptor, soluble guanylyl cyclase (sGC). researchgate.net This activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger. researchgate.net Elevated cGMP levels then activate protein kinase G (PKG), which phosphorylates downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and resulting in effects like smooth muscle relaxation and vasodilation. researchgate.net

| Component | Function in the NO Signaling Pathway |

| L-Arginine | Substrate for Nitric Oxide Synthase (NOS) enzymes. mdpi.com |

| Nitric Oxide Synthase (NOS) | Enzyme family that catalyzes the conversion of L-arginine to nitric oxide and L-citrulline. wikipedia.org |

| Nitric Oxide (NO) | Gaseous signaling molecule that activates soluble guanylyl cyclase (sGC). researchgate.net |

| Soluble Guanylyl Cyclase (sGC) | Receptor for NO; converts GTP to cGMP. researchgate.net |

| Cyclic GMP (cGMP) | Second messenger that activates Protein Kinase G (PKG). researchgate.net |

| Protein Kinase G (PKG) | Phosphorylates downstream targets, leading to physiological responses like vasodilation. researchgate.net |

L-arginine is a metabolic precursor for the synthesis of polyamines, which are small, positively charged organic molecules essential for cell growth, differentiation, and proliferation. nih.govwisdomlib.org The primary polyamines in mammalian cells are putrescine, spermidine, and spermine. researchgate.net

The synthesis pathway begins with the conversion of L-arginine to L-ornithine by the enzyme arginase. researchgate.net L-ornithine is then decarboxylated by ornithine decarboxylase (ODC), the rate-limiting enzyme in this pathway, to produce putrescine. researchgate.netnih.gov Putrescine serves as the precursor for the synthesis of spermidine and spermine through the addition of aminopropyl groups. researchgate.net

Polyamines function as signaling molecules by:

Stabilizing DNA and mRNA: Their positive charges allow them to interact with negatively charged nucleic acids, playing a role in gene transcription and mRNA translation. nih.gov

Modulating Ion Channels: They can regulate the function of various ion channels in neuronal tissues, affecting neuronal excitability. researchgate.net

Influencing Cell Proliferation and Development: Polyamines are critical for processes such as embryogenesis, organ development, and tissue growth. nih.govfrontiersin.org Research in human colon carcinoma cells has shown that L-arginine is converted to putrescine, which is closely linked to the cells' proliferative state. nih.gov

| Precursor/Enzyme | Product/Intermediate | Key Function |

| L-Arginine | L-Ornithine | Initial substrate conversion. researchgate.net |

| Arginase | (Enzyme) | Catalyzes the conversion of L-arginine to L-ornithine. researchgate.net |

| L-Ornithine | Putrescine | Precursor to polyamines. researchgate.net |

| Ornithine Decarboxylase (ODC) | (Enzyme) | Rate-limiting enzyme that converts L-ornithine to putrescine. nih.gov |

| Putrescine | Spermidine and Spermine | Higher polyamines involved in cell growth and proliferation. researchgate.net |

The mechanistic target of rapamycin (mTOR) is a kinase that functions as a central regulator of cell growth, proliferation, and metabolism by sensing nutrient availability, including amino acids. nih.govnih.gov mTOR exists in two distinct complexes, mTORC1 and mTORC2, with mTORC1 being particularly sensitive to amino acid levels. nih.govsemanticscholar.org L-arginine is one of the key amino acids implicated in the activation of mTORC1. nih.gov

Amino acids regulate mTORC1 by promoting its translocation to the lysosomal surface, where it can be activated by the small GTPase Rheb. biologists.com This process is mediated by the Rag GTPases. nih.gov Specific sensors for arginine have been identified, such as the lysosomal transmembrane protein SLC38A9, which acts as an arginine sensor that activates the Rag GTPases in response to arginine availability. nih.govbiologists.com Upon binding arginine, SLC38A9 promotes the activation of mTORC1. biologists.comresearchgate.net Activation of mTORC1 leads to the phosphorylation of its downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis. researchgate.netmdpi.com

Studies have shown that L-arginine stimulates protein synthesis through the activation of the mTOR/p70S6K signaling pathway, sometimes in an NO-dependent manner. semanticscholar.orgnih.gov

Both L-arginine and L-aspartate play significant roles in the central nervous system (CNS) and neuroendocrine function.

L-Aspartate is recognized as an excitatory neurotransmitter, structurally similar to glutamate (B1630785), the primary excitatory neurotransmitter in the brain. mdpi.comdrugbank.com It acts as a selective agonist for N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory. nih.govmdpi.com The administration of aspartate has been shown to increase NMDA and luteinizing hormone (LH) levels, suggesting a role in reproductive neuroendocrine function. scielo.org.mx

L-Arginine influences neurotransmission primarily through its role as the precursor to nitric oxide (NO), which functions as a neurotransmitter and neuromodulator. nih.govwikipedia.org In the CNS, NO is involved in regulating synaptic transmission and plasticity. mdpi.com L-arginine also has direct effects on the neuroendocrine system, particularly on the pituitary gland. Studies have shown that L-arginine administration can stimulate the release of growth hormone (GH) and prolactin. nih.govnih.gov However, research suggests these specific neuroendocrine effects may not be mediated by the generation of nitric oxide. nih.gov

Contributions to Cellular Bioenergetics and Anabolic Processes

L-arginine and L-aspartate are fundamental building blocks for major anabolic pathways, directly contributing to the synthesis of proteins and nucleotides, which are essential for cell growth, repair, and replication.

Protein Biosynthesis: As proteinogenic amino acids, both L-arginine and L-aspartate are incorporated directly into proteins. embopress.orgencyclopedia.pub Beyond this structural role, L-arginine actively promotes protein synthesis by activating the mTORC1 signaling pathway, as detailed previously. nih.govmdpi.com This activation enhances the translational machinery of the cell, leading to increased synthesis of proteins. nih.govnih.gov

Nucleotide Biosynthesis: L-aspartate is a critical precursor for the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA. encyclopedia.pubnih.gov

Pyrimidine Synthesis: L-aspartate provides a significant portion of the atoms that form the six-membered pyrimidine ring (cytosine, thymine, uracil). mdpi.com

Purine Synthesis: In the synthesis of purines (adenine, guanine), L-aspartate donates a nitrogen atom to the growing purine ring during the conversion of inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP). nih.govmdpi.com

Given that proliferating cells have a high demand for nucleotides for DNA replication and RNA transcription, the availability of L-aspartate is indispensable for cell proliferation. encyclopedia.pubnih.gov

Interplay with Glycolysis and Fatty Acid Oxidation Pathways

The metabolic effects of this compound are multifaceted, involving significant interplay with the core energy-producing pathways of glycolysis and fatty acid oxidation. Studies suggest that the two amino acid components, L-arginine and L-aspartate, may exert synergistic effects on energy substrate utilization, particularly during physical exertion. nih.govjssm.org Research indicates that L-arginine may contribute to a reduction in lactic acid production through the inhibition of glycolysis. nih.govjssm.orgnih.gov Simultaneously, L-aspartate, as a precursor of oxaloacetate, is thought to promote the utilization of free fatty acids, thereby sparing muscle glycogen. nih.gov

In a controlled study involving healthy male athletes, prolonged supplementation with this compound led to measurable shifts in energy metabolism during submaximal exercise. nih.govnih.gov These changes included lower blood lactate (B86563) concentrations, diminished glucose oxidation, and enhanced fat oxidation. nih.govnih.gov The nitric oxide (NO) synthesized from L-arginine is also a key modulator of muscle metabolism, influencing glucose uptake, glycolysis, and mitochondrial oxygen consumption. nih.govresearchgate.net This modulation, combined with L-aspartate's role in favoring fatty acid oxidation, points to a coordinated metabolic response that enhances work efficiency and endurance. nih.govnih.gov

The table below summarizes the metabolic changes observed in a study after three weeks of this compound supplementation compared to a placebo group during cycle spiroergometry.

| Metabolic Parameter | Condition | Before Supplementation | After Supplementation | p-value |

| Blood Lactate | 150 watts | 2.8 ± 0.8 mmol·l⁻¹ | 2.0 ± 0.9 mmol·l⁻¹ | < 0.001 |

| Total O₂ Consumption | 150 watts (3-min) | 6.32 ± 0.51 L | 5.95 ± 0.40 L | 0.04 |

| Fat Utilization | 50 watts | - | Increased | - |

Data sourced from a double-blind, placebo-controlled trial on healthy male volunteers. nih.govnih.gov

Maintenance of Cellular Energy Homeostasis through L-Arginine and L-Aspartate Metabolism

The metabolism of L-arginine and L-aspartate plays a crucial role in maintaining cellular energy homeostasis by influencing key energy-sensing and production pathways. L-arginine, in particular, has been shown to support mitochondrial function, which is fundamental for cellular energy production. researchgate.net It promotes mitochondrial respiration and the generation of adenosine triphosphate (ATP), protecting neurons from energy depletion. researchgate.net

A significant mechanism through which L-arginine contributes to energy homeostasis is its impact on purine metabolism and the activation of AMP-activated protein kinase (AMPK). researchgate.netnih.gov L-arginine supplementation can lead to an increase in AMP dephosphorylation, which boosts the regeneration of intracellular ATP. researchgate.net This process may involve the activation of the AMPK pathway, a central regulator of cellular ATP regeneration and a critical control point in maintaining energy balance. researchgate.netnih.gov The effects of L-arginine on energy expenditure have been observed across different age groups and health conditions. researchgate.netnih.gov

Furthermore, the conversion of arginine to citrulline can be an energy-conserving reaction. Research has identified an enzyme, arginine synthetase, which, in the reverse direction of its synthesis function, can generate ATP from ADP and phosphate (B84403) during the deimination of arginine. pnas.org This highlights a direct role for arginine catabolism in cellular energy conservation. pnas.org L-aspartate is also integral to cellular energy, being a key intermediate in metabolic pathways such as the malate-aspartate shuttle, which transports reducing equivalents into the mitochondria for ATP production. The combined metabolic pathways of both L-arginine and L-aspartate support the cell's ability to manage and sustain its energy needs. mdpi.com

Intramolecular and Intermolecular Interactions of L-Arginine and L-Aspartate

Hydrogen Bonding and Ionic Interactions in Protein Structures

The side chains of L-arginine and L-aspartate are frequently involved in critical intramolecular and intermolecular interactions that stabilize protein structures. The positively charged guanidinium (B1211019) group of arginine and the negatively charged carboxylate group of aspartate readily form strong ionic bonds, often referred to as salt bridges. reddit.comlibretexts.org These electrostatic attractions are crucial for maintaining the specific folded conformations of proteins. libretexts.org About 40% of salt bridges in proteins involve ion pairs between arginine and the carboxylate groups of acidic amino acids like aspartate. nih.gov

Beyond simple ionic pairing, the geometry of the interaction is highly specific and often involves the formation of twin hydrogen bonds. nih.gov A detailed analysis of protein structures reveals two preferred geometries for the arginine-aspartate interaction:

Intramolecular "Side On" Geometry: In interactions between residues within the same protein chain, the aspartate carboxylate group tends to form hydrogen bonds with the N-epsilon (Nε) and N-eta-2 (Nη2) atoms of the arginine side chain. nih.gov

Intermolecular "End On" Geometry: In interactions between residues on different protein chains, the aspartate preferentially forms hydrogen bonds with the two terminal N-eta (Nη1 and Nη2) atoms of the arginine guanidinium group. nih.gov

These configurations represent minimum electrostatic energy conformations, and despite many competing interactions within a protein, many arginine-aspartate pairs adopt one of these favorable arrangements. nih.gov The prevalence of the "end on" geometry in intermolecular interactions is partly explained by the greater surface exposure of the terminal nitrogen atoms of arginine. nih.gov

| Interaction Type | Preferred Geometry | Arginine Atoms Involved | Aspartate Atoms Involved |

| Intramolecular | Side On | Nε and Nη2 | O=C |

| Intermolecular | End On | Nη1 and Nη2 | O=C |

Molecular Recognition and Binding Dynamics of L-Arginine and L-Aspartate Residues

The specific and robust interactions between L-arginine and L-aspartate are fundamental to molecular recognition and binding events in biological systems. The distinct "side on" and "end on" hydrogen bonding patterns are a key determinant in how proteins recognize and bind to each other or to other molecules. nih.gov The flexible side chain of arginine, combined with the high pKa of its guanidinium group, allows it to establish multiple hydrogen bonds and ionic interactions, making it a common feature at protein-protein interfaces. nih.gov

The dynamics of these interactions are influenced by the local environment. For example, the surface accessibility of arginine's nitrogen atoms helps explain the preference for different binding geometries in intra- versus intermolecular contacts. nih.gov Clusters of arginine residues can form at the interfaces of oligomeric proteins, creating positively charged patches that are exposed and available to interact with or be controlled by negatively charged metabolites, nucleic acids, or the side chains of other proteins, such as aspartate. nih.gov This control over the stability of arginine clusters can play a significant role in regulating protein oligomerization, molecular recognition, and ligand binding. nih.gov The sequence-selective binding of aspartate pairs in helical peptides further underscores the importance of these residues in specific molecular recognition events. acs.org

Interactions with Biological Membranes and Carbon Nanostructures

The charged nature of L-arginine and L-aspartate side chains dictates their interactions with other biological structures, including lipid membranes and engineered nanomaterials. Arginine, in particular, plays a significant role in mediating interactions with both biological membranes and carbon-based nanostructures.

Biological Membranes: Arginine-rich peptides are known to interact strongly with the phosphate groups of lipid headgroups in cell membranes. acs.org The guanidinium group of arginine can form bidentate hydrogen bonds with the phosphate moieties, an interaction that is key to the function of many cell-penetrating peptides. acs.org Surfactant-like peptides containing cationic residues like arginine can interact with and disrupt negatively charged bacterial membranes. acs.org

Carbon Nanostructures: The arginine residue has been identified as a crucial mediator of protein and peptide interactions with single-wall carbon nanotubes (CNTs). nih.gov Molecular dynamics simulations show that the strong interaction between arginine and a CNT is driven primarily by the favorable interaction of the guanidinium group with the hydrophobic CNT wall. nih.gov The flat sides of the guanidinium group are not as well-hydrated, allowing for close association with the CNT surface. nih.gov This understanding allows for precise control over protein orientation on carbon-based materials through protein engineering. nih.gov Similarly, L-arginine has been incorporated into nanocellulose membranes for carbon capture applications, where its polar groups are intended to interact with and facilitate the transport of CO2. mdpi.com

| Substance Name |

| L-Arginine |

| L-Aspartate |

| This compound |

| Nitric oxide |

| Oxaloacetate |

| Adenosine triphosphate |

| Adenosine diphosphate |

| AMP-activated protein kinase |

| Citrulline |

Cellular Transport Systems for L Arginine and L Aspartate

Substrate Specificity, Affinity, and Transport Kinetics of L-Arginine and L-Aspartate Transporters

The various transporters for L-arginine and L-aspartate exhibit distinct profiles regarding their substrate preferences, binding affinities (Km), and maximum transport velocities (Vmax). These kinetic properties determine the efficiency and capacity of amino acid transport into and within the cell under different physiological conditions.

For L-arginine , transport is mediated by systems with a wide range of affinities. High-affinity transport is crucial when extracellular L-arginine concentrations are low, while low-affinity systems provide high capacity when the substrate is abundant.

SLC7 Family: CAT1 is generally a high-affinity transporter for L-arginine, with reported Km values ranging from 100 to 519 µM depending on the cell type and experimental model. mdpi.com The CAT2 isoforms show kinetic differences; CAT2B is a high-affinity transporter, whereas CAT2A is a low-affinity transporter with a Km for L-arginine of approximately 3000 µM. nih.gov System y+L transporters also exhibit high affinity for L-arginine, with a reported Km value of 42 µM in human umbilical vein endothelial cells (HUVECs). mdpi.com These transporters are selective for cationic amino acids (L-arginine, L-lysine, L-ornithine). uniprot.orgnih.gov

SLC6A14 (ATB0,+): This transporter has a uniquely broad substrate specificity, transporting 18 of the 20 proteinogenic amino acids, excluding only L-aspartate and L-glutamate. nih.gov It shows a relatively high affinity for L-arginine, with Km values reported to be between 80 µM and 104 µM. nih.gov

For L-aspartate , transport across the plasma membrane is generally poor in most mammalian cells. However, its transport across the inner mitochondrial membrane is efficiently handled by the SLC25 family.

SLC25 Family: The mitochondrial aspartate/glutamate (B1630785) carriers (AGC1/SLC25A12 and AGC2/SLC25A13) are central to mitochondrial aspartate transport. They specifically exchange mitochondrial aspartate for cytosolic glutamate. portlandpress.com The Vmax for the reconstituted AGC2 protein has been measured at 52 nmol [14C]-aspartate mg−1 min−1. embopress.org The basic amino acid carrier SLC25A29 shows a high affinity for L-arginine and L-lysine but transports L-ornithine and L-histidine to a much lesser extent. nih.gov

The kinetic parameters for these transporters can vary significantly between different tissues and under various physiological and pathological states.

| Transporter (Gene) | Substrate(s) | Affinity (Km) | Maximal Velocity (Vmax) | Cell/System Studied |

| L-Arginine Transporters | ||||

| CAT1 (SLC7A1) | Cationic AAs (L-Arg, L-Lys, L-Orn) | 100 - 519 µM (L-Arg) mdpi.com | 700 µmol h⁻¹ L⁻¹ cells portlandpress.com | Human Erythrocytes (uraemia) |

| CAT2A (SLC7A2) | Cationic AAs (L-Arg, L-Lys, L-Orn) | ~3000 µM (L-Arg) nih.gov | N/A | Experimental models |

| System y+ (High-affinity) | Cationic AAs | 24 - 96 µM (L-Arg) ahajournals.org | 476 - 938 pmol/mg protein/min ahajournals.org | Vascular Smooth Muscle/Endothelial Cells |

| System y+ (Low-affinity) | Cationic AAs | 630 - 1131 µM (L-Arg) ahajournals.org | 1292 - 2031 pmol/mg protein/min ahajournals.org | Vascular Smooth Muscle/Endothelial Cells |

| System y+L | Cationic & Neutral AAs | 42 µM (L-Arg) mdpi.com | N/A | Human Umbilical Vein Endothelial Cells |

| ATB0,+ (SLC6A14) | 18 proteinogenic AAs (not Asp, Glu) | 80 - 104 µM (L-Arg) nih.gov | N/A | Human bronchial epithelial cells / Xenopus oocytes |

| L-Aspartate Transporters | ||||

| AGC2 (SLC25A13) | Aspartate/Glutamate | N/A | 52 nmol/mg protein/min embopress.org | Reconstituted protein |

Note: N/A indicates that specific data was not available in the cited sources. Kinetic parameters are highly dependent on the experimental system and conditions.

Subcellular and Tissue-Specific Localization of L-Arginine and L-Aspartate Transporters

The expression of amino acid transporters is tightly regulated, with distinct patterns of localization at both the tissue and subcellular levels. This specificity ensures that L-arginine and L-aspartate are delivered to the appropriate cells and organelles where they are needed.

CAT1 (SLC7A1): Exhibits widespread tissue distribution and is considered nearly ubiquitous, providing a baseline capacity for L-arginine uptake in most cell types. mdpi.com It is notably absent from the adult liver. mdpi.com

CAT2 (SLC7A2): Has a more restricted expression profile compared to CAT1. mdpi.com The low-affinity isoform, CAT2A, is primarily expressed in the liver, whereas the high-affinity CAT2B isoform is found in tissues and cells associated with the immune response, such as activated macrophages. mdpi.comwikipedia.org

ATB0,+ (SLC6A14): This transporter is expressed in various tissues, including the lungs, trachea, pancreas, and salivary glands. nih.gov In polarized epithelial cells, such as those in the colon, it is localized to the apical or brush border membrane, where it plays a role in the absorption of amino acids from the intestinal lumen. frontiersin.orguniprot.org

Mitochondrial Carriers (SLC25): By definition, all members of the SLC25 family are localized to the inner mitochondrial membrane. nih.govresearchgate.net This localization is critical for their function in mediating the transport of solutes between the mitochondrial matrix and the cytoplasm. For instance, the aspartate/glutamate carriers (AGC1 and AGC2) have tissue-specific roles; AGC1 (Aralar) is predominantly expressed in excitable tissues like the brain and skeletal muscle, while AGC2 (Citrin) is found in non-excitable tissues such as the liver, kidney, and heart. portlandpress.com The basic amino acid carrier SLC25A29 is also localized to the mitochondria, where it imports L-arginine. researchgate.net

| Transporter (Gene) | Primary Substrate(s) | Tissue Distribution | Subcellular Localization |

| CAT1 (SLC7A1) | L-Arginine, Cationic AAs | Ubiquitous (excluding adult liver) mdpi.com | Plasma Membrane |

| CAT2 (SLC7A2) | L-Arginine, Cationic AAs | Restricted: Liver (CAT2A), Macrophages (CAT2B), Skeletal Muscle mdpi.comwikipedia.org | Plasma Membrane |

| y+LAT1/2 (SLC7A7/6) | L-Arginine, Neutral AAs | Intestine, Kidney, Immune Cells mdpi.com | Basolateral Membrane (in epithelia) wordpress.com |

| ATB0,+ (SLC6A14) | L-Arginine, Neutral & Cationic AAs | Colon, Lungs, Pancreas, Breast nih.govfrontiersin.org | Apical/Brush Border Membrane (in epithelia) uniprot.org |

| AGC1 (SLC25A12) | L-Aspartate, L-Glutamate | Brain, Skeletal Muscle, Heart portlandpress.com | Inner Mitochondrial Membrane |

| AGC2 (SLC25A13) | L-Aspartate, L-Glutamate | Liver, Kidney, Heart portlandpress.com | Inner Mitochondrial Membrane |

| SLC25A29 | L-Arginine, L-Lysine | Widespread, elevated in cancer cells researchgate.net | Inner Mitochondrial Membrane |

Regulatory Mechanisms Governing Amino Acid Transport and Cellular Uptake

The activity and expression of L-arginine and L-aspartate transporters are dynamically regulated by a variety of signals, including cytokines, hormones, substrate availability, and cellular metabolic status. This regulation allows cells to adapt their amino acid uptake to meet changing physiological demands.

For L-arginine transporters , regulation is particularly important in the context of inflammation and nitric oxide (NO) synthesis.

Cytokine Regulation: Inflammatory mediators can differentially regulate L-arginine transport. In vascular smooth muscle cells, cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) can increase L-arginine transport, which may serve to provide additional substrate for inducible NO synthase (iNOS) during an immune response. ahajournals.orgnih.gov In contrast, in endothelial cells, TNF-α and lipopolysaccharide (LPS) can enhance L-arginine uptake without stimulating NO production. nih.gov In macrophages, the expression of CAT2 is induced during both classical (Th1) and alternative (Th2) activation, highlighting its role in modulating macrophage function by controlling L-arginine availability for either NOS2 or arginase. researchgate.net

Hormonal Regulation: Hormones such as insulin can stimulate L-arginine transport in human endothelial cells, a process that is dependent on protein synthesis. nih.gov

Nitric Oxide (NO) Feedback: The NO pathway can itself regulate L-arginine transport. Inhibition of NO synthase (NOS) has been shown to increase the rate of L-arginine uptake and the expression of CAT-2 and y+LAT-1 transporters in intestinal epithelial cells, suggesting a negative feedback mechanism. nih.gov

Oxidative Stress: Oxidative stressors can impair L-arginine transport. Treatment of cells with hydrogen peroxide (H2O2) has been shown to decrease L-arginine uptake, an effect that can be restored by pretreatment with L-arginine, suggesting a protective role for the amino acid. mdpi.com

For L-aspartate transporters , regulation is closely linked to cellular energy status and proliferation demands.

Metabolic Stress: The transport and availability of L-aspartate are critically important for cancer cell proliferation, especially under conditions of hypoxia or when the electron transport chain is inhibited. nih.gov Under these conditions, de novo synthesis of aspartate is limited, and cells may become more reliant on uptake or alternative metabolic pathways.

Substrate Availability: In some cell models, starvation (depletion of internal amino acids) can lead to an increase in the efficiency of saturable L-aspartate import, characterized by an increased Vmax and a decreased Km. nih.gov This indicates that cells can adapt to nutrient scarcity by upregulating their transport capacity for critical amino acids.

Advanced Analytical and Theoretical Methodologies in L Arginine L Aspartate Research

Chromatographic and Electrophoretic Techniques for Quantification and Profiling

Chromatographic and electrophoretic methods are foundational for the separation, identification, and quantification of L-Arginine and L-Aspartate in various matrices. These techniques offer high resolution and sensitivity, enabling detailed analysis of these amino acids.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Visible (Vis) detection is a widely utilized technique for the analysis of amino acids like L-Arginine. Assays often involve pre-column derivatization to render the amino acids detectable by UV-Vis spectrophotometry. For instance, L-Arginine can be derivatized with naphthalenedicarboxaldehyde and cyanide, allowing for stable and reproducible quantification in plasma samples. nih.gov A simple deproteinization of the sample is typically the only preparation required before derivatization. nih.gov The stability of the derivatized product is a key advantage, facilitating automated analysis of multiple samples. nih.gov

Method validation for HPLC-UV analysis of L-Arginine demonstrates high precision and accuracy. For example, an isocratic HPLC method for L-Arginine in a solution showed excellent linearity with a regression equation of y = 2.10⁸x – 98532 and a correlation coefficient (R²) of 0.996. semanticscholar.orgresearchgate.net The precision, measured as the relative standard deviation (RSD), was found to be 2.50% for a 100 mg sample, with a recovery accuracy of 99.99%. semanticscholar.org Chromatographic separation can be achieved on various stationary phases, including amino columns, with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and a buffer such as diammonium hydrogen phosphate (B84403). google.com The detection wavelength for L-Arginine is often set around 205 nm or 210 nm. google.comsielc.com The UV spectrum of arginine shows high absorption at 200 nm, which decreases sharply and levels off around 230 nm. sielc.com

| Parameter | Value | Reference |

| Regression Equation | y = 2.10⁸x – 98532 | semanticscholar.orgresearchgate.net |

| Correlation Coefficient (R²) | 0.996 | semanticscholar.orgresearchgate.net |

| Precision (RSD) for 100 mg sample | 2.50% | semanticscholar.org |

| Accuracy (Recovery) for 100 mg sample | 99.99% | semanticscholar.org |

| Detection Wavelength | 205 nm / 210 nm | google.comsielc.com |

This table summarizes key validation parameters for an HPLC-UV method for L-Arginine quantification.

Capillary Electrophoresis (CE) and its high-performance variant (HPCE) are powerful techniques for the analysis of amino acids due to their high efficiency, minimal sample requirement, and speed. creative-proteomics.comoup.com These methods separate molecules based on their electrophoretic mobility in a capillary filled with a background electrolyte (BGE). For the analysis of underivatized amino acids, a low pH BGE can be used to impart a positive charge on the molecules, causing them to migrate towards the cathode. nih.gov

Various detection methods can be coupled with CE, including UV detection, laser-induced fluorescence (LIF), and mass spectrometry (MS). creative-proteomics.com For enhanced sensitivity, derivatization with fluorescent tags is often employed. For example, L-Arginine and its derivatives have been successfully separated and quantified as 4-fluoro-7-nitrobenzofurazan (B134193) derivatives using CE with a concentrated borate (B1201080) buffer at pH 9.4. nih.govstanford.edu Micellar electrokinetic chromatography (MEKC), a mode of CE, can be used to separate isomeric forms of amino acid derivatives by adding a surfactant to the running buffer. nih.govnih.gov CE-based methods have been developed to achieve low limits of quantitation (LOQ) for arginine derivatives, reaching 0.1 µM with LIF detection. nih.govstanford.edu

| Technique | Separation Principle | Detection Method | Key Advantages |

| Capillary Electrophoresis (CE) | Electrophoretic mobility | UV, LIF, MS | High efficiency, minimal sample volume, speed |

| Micellar Electrokinetic Chromatography (MEKC) | Partitioning between micelles and aqueous phase | UV, LIF | Separation of neutral and charged molecules, resolution of isomers |

This table provides a comparison of CE and MEKC techniques for amino acid analysis.

Ion Exchange Chromatography (IEC) followed by post-column derivatization and photometric detection is considered a gold-standard method for amino acid analysis. ijpjournal.compickeringlabs.com This technique separates amino acids based on their net charge, which is influenced by the pH of the mobile phase. ucl.ac.uk A cation-exchange resin is typically used, where amino acids are loaded onto the column and then eluted by a stepwise or gradient change in the pH or ionic strength of the buffer. pickeringlabs.combiochrom.co.uk

The most common post-column derivatization reagent is ninhydrin, which reacts with amino acids to form a colored compound that can be detected photometrically at two wavelengths, typically 570 nm and 440 nm (for proline). biochrom.co.uk The amount of colored product is directly proportional to the quantity of the amino acid. biochrom.co.uk This method is highly specific for amino acids and is less susceptible to matrix effects compared to pre-column derivatization techniques. pickeringlabs.com193.16.218 The use of different buffer systems, such as sodium or lithium-based buffers, allows for the separation of a wide range of amino acids found in protein hydrolysates and physiological fluids. 193.16.218uni-mate.hu

Mass Spectrometry-Based Approaches for Metabolic Profiling and Metabolomics

Mass spectrometry (MS) coupled with a separation technique like liquid chromatography (LC) or capillary electrophoresis (CE) is an indispensable tool for the metabolic profiling and metabolomics of L-Arginine and L-Aspartate. nih.gov These methods offer high sensitivity and selectivity, allowing for the simultaneous quantification of multiple metabolites in complex biological samples. nih.gov

Targeted metabolomics approaches using LC-MS/MS are frequently employed to study the L-Arginine metabolic pathway. nih.gov For instance, a method utilizing hydrophilic interaction liquid chromatography (HILIC)-tandem mass spectrometry can simultaneously measure L-Arginine and five of its key metabolites. nih.gov This allows for the investigation of dynamic changes in the arginine metabolome in response to various stimuli. nih.gov The use of stable isotope-labeled internal standards is crucial for achieving high precision and accuracy in quantitative analysis. nih.gov Non-targeted metabolomics can identify a broader range of metabolites, and has been used to study the effects of arginine deficiency on cellular metabolism. mdpi.com Tandem mass spectrometry (MS/MS) is used to identify metabolites by comparing their fragmentation patterns with those of authentic chemical standards. researchgate.net

| Technique | Application | Key Features |

| LC-MS/MS | Targeted and non-targeted metabolomics of L-Arginine pathways | High sensitivity, high selectivity, simultaneous quantification of multiple analytes |

| HILIC-MS/MS | Quantification of polar metabolites like L-Arginine and its derivatives | Enhanced retention of polar compounds, minimal sample preparation |

| CE-MS | Amino acid profiling in complex biological samples | High separation efficiency, robust for direct analysis |

This table highlights various mass spectrometry-based approaches for L-Arginine metabolomics.

Isotopic Tracing and Flux Analysis for Elucidating L-Arginine L-Aspartate Metabolic Pathways

Isotopic tracing, in conjunction with mass spectrometry, is a powerful technique for elucidating the metabolic fate of L-Arginine and L-Aspartate and for quantifying metabolic fluxes through various pathways. nih.govescholarship.org This approach involves introducing a stable isotope-labeled form of the amino acid (e.g., ¹³C or ¹⁵N-labeled) into a biological system and tracking the incorporation of the isotope into downstream metabolites. pnas.org

For example, a method using ¹⁵N₄-arginine tracing coupled with LC-MS can be used to quantitatively analyze arginine metabolism, including the abundance of key intermediates and the fluxes of major metabolic reactions. nih.gov Such studies can reveal how arginine metabolism is reprogrammed under different physiological or pathological conditions. nih.gov Similarly, stable isotope tracer studies have been conducted to investigate the 24-hour metabolism of arginine in critically ill children, providing insights into whole-body protein and arginine kinetics. nih.gov The analysis of labeling patterns in metabolites allows for the determination of the relative contributions of different metabolic pathways to their production.

Computational and Theoretical Chemistry Applications

Computational and theoretical chemistry methods provide valuable insights into the molecular interactions and properties of this compound that are often difficult to probe experimentally. These approaches can be used to model the electrostatic interactions that are fundamental to the formation of the salt bridge between the guanidinium (B1211019) group of arginine and the carboxylate group of aspartate.

One such method is Distributed Multipole Analysis (DMA), which has been used to model the electrostatic component of the arginine-aspartate ion pair interaction in a vacuum. nih.gov These computational studies have shown that "side on" and "end on" doubly hydrogen-bonded configurations are the most energetically favorable, with the "side on" geometry being slightly lower in energy. nih.gov These theoretical findings are in agreement with the geometries of arginine-aspartate interactions observed in protein crystal structures, where many of these pairs adopt one of the minimum electrostatic energy conformations. nih.gov Such computational studies help to explain the preferences for different interaction geometries in intra- and intermolecular contexts. nih.gov

Density Functional Theory (DFT) Studies of Molecular Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT is employed to analyze the intricate network of non-covalent interactions that govern the salt's formation and stability. These studies focus on the electrostatic interactions, hydrogen bonding, and van der Waals forces between the positively charged guanidinium group of L-arginine and the negatively charged carboxylate groups of L-aspartate.

Researchers utilize DFT to calculate binding energies, molecular geometries, and electronic properties of the interacting amino acids. bohrium.comnih.gov For instance, DFT can predict the most stable conformations of the L-Arginine and L-Aspartate ion pair, detailing the specific hydrogen bond lengths and angles that define their association in both gas and aqueous phases. bohrium.comnih.gov The calculations reveal how the charge distribution across the molecules facilitates strong ionic and hydrogen bonding interactions. nih.gov

DFT studies have been instrumental in understanding the interactions of arginine's guanidinium group, a key player in molecular recognition due to its ability to form multiple hydrogen bonds and engage in electrostatic interactions. nih.gov Similarly, the carboxylate groups of aspartate are analyzed for their role as hydrogen bond acceptors. By applying DFT, scientists can quantify the energetic contributions of these different interactions, providing a fundamental understanding of the stability of the this compound salt.

A study investigating the interaction between various amino acids and gold clusters using DFT, for example, determined the preferred binding sites and energies, highlighting the role of amino and carboxyl groups in such interactions. acs.org While not directly on the this compound salt, this type of research showcases DFT's power to elucidate the fundamental forces at play between molecular functional groups. acs.orgresearchgate.net

Table 1: Representative DFT Calculation Parameters for Amino Acid Interaction Studies

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Functional | B3LYP, ωB97XD | Approximates the exchange-correlation energy, a key component of the total electronic energy. nih.gov |

| Basis Set | 6-311++G(d,p) | Describes the atomic orbitals used to construct the molecular orbitals. nih.gov |

| Solvation Model | PCM, SMD | Accounts for the effect of a solvent (e.g., water) on the molecular system. |

| Calculated Properties | Binding Energy, Geometry, Vibrational Frequencies | Provides quantitative data on the stability, structure, and dynamics of the molecular complex. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mpg.de For this compound, MD simulations provide a dynamic picture of how the individual ions behave in solution, how they interact with each other, and how they bind to other biomolecules. These simulations allow researchers to explore the conformational landscape of the salt and its components, identifying preferred shapes and orientations. nih.govmit.edu

MD simulations have been used extensively to study arginine-containing peptides and their interactions with lipid bilayers or other proteins. nih.gov These studies reveal how arginine's side chain can "snorkel" to the surface of a membrane to keep its charged group in a favorable aqueous environment. nih.gov Such insights are crucial for understanding the behavior of this compound in a biological context. The simulations can track the conformational changes that occur upon ligand binding, providing a detailed mechanism for molecular recognition. nih.govresearchgate.net The flexibility and dynamic nature of the arginine and aspartate side chains are critical for their function and can be effectively mapped using MD. mit.edu

Table 2: Key Outputs from Molecular Dynamics Simulations of Amino Acid Systems

| Simulation Output | Description | Relevance to this compound |

|---|---|---|

| Trajectory File | Contains the coordinates of all atoms at discrete time steps. | Visualizes the dynamic motion and interaction between the L-Arginine and L-Aspartate ions. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures. | Assesses the stability of the ion pair's conformation over time. |

| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds. | Details the key interactions responsible for the stability of the salt complex. nih.gov |

| Principal Component Analysis (PCA) | Reduces the complexity of the trajectory to identify the most significant collective motions. | Characterizes the major conformational changes and flexibility of the interacting molecules. nih.gov |

Continuum Electrostatic Models for Solvation Free Energy Calculations

Continuum electrostatic models are theoretical methods used to calculate the free energy change associated with transferring a molecule from a vacuum to a solvent, a process known as solvation. rutgers.edu For charged species like L-Arginine and L-Aspartate, the solvation free energy is a critical determinant of their behavior and reactivity in aqueous biological environments. These models treat the solvent as a continuous medium with a given dielectric constant, rather than modeling individual solvent molecules explicitly. nih.govresearchgate.net

The calculation of solvation free energy is typically divided into two main components: an electrostatic part and a nonpolar part. rutgers.edu The electrostatic contribution, which is dominant for charged molecules, is often calculated using the Poisson-Boltzmann equation or the Generalized Born model. These methods compute the electrostatic potential around the solute molecule resulting from its own charge distribution and the polarization of the surrounding solvent continuum. nih.gov

The nonpolar component accounts for the energy required to create a cavity in the solvent to accommodate the solute and the favorable van der Waals interactions between the solute and the solvent. researchgate.net Models like the Solvent Accessible Surface Area (SASA) model are often used for this part. rutgers.edu The SMD (Solvation Model based on Density) model is a universal solvation model that uses the full solute electron density to calculate these energetic terms. nih.gov By applying these models to L-Arginine and L-Aspartate, researchers can predict their solubility and partitioning behavior, which is fundamental to understanding their distribution and function within a biological system. acs.org

Systems Biology and Metabolic Modeling Approaches for this compound Pathways

Systems biology and metabolic modeling provide a framework for understanding how L-Arginine and L-Aspartate are integrated into the complex network of biochemical reactions within an organism. nih.gov Since this compound serves as a source for these two amino acids, its metabolic fate is determined by the pathways they enter.

L-arginine is a semi-essential amino acid involved in multiple critical metabolic pathways. nih.gov Metabolic models, often constructed as genome-scale metabolic networks, map out all known biochemical reactions in a cell or organism and use mathematical techniques like Flux Balance Analysis (FBA) to predict metabolic fluxes through these pathways.

Key metabolic pathways for L-arginine include:

The Urea (B33335) Cycle: In the liver, arginase converts arginine to ornithine and urea, a primary mechanism for nitrogen waste disposal. nih.govcreative-proteomics.com

Nitric Oxide (NO) Synthesis: Nitric oxide synthases (NOS) use arginine as a substrate to produce NO, a vital signaling molecule in the cardiovascular, nervous, and immune systems. nih.govbenthamopenarchives.com

Polyamine Synthesis: Arginine is a precursor for the synthesis of polyamines (e.g., putrescine, spermidine, spermine) via the production of ornithine. Polyamines are essential for cell growth and proliferation. creative-proteomics.com

Creatine Synthesis: Arginine reacts with glycine (B1666218) in a reaction catalyzed by arginine:glycine amidinotransferase (AGAT) to form guanidinoacetate, a precursor to creatine, which is crucial for energy metabolism in muscle and nerve cells. nih.govcreative-proteomics.com

Proline and Glutamate (B1630785) Synthesis: Arginine can be converted to proline and glutamate, connecting its metabolism to other central amino acid pathways. nih.gov

L-aspartate is a non-essential amino acid that also plays a central role in metabolism. It is a key intermediate in the urea cycle and a precursor for the synthesis of other amino acids (asparagine, methionine, threonine, isoleucine, and lysine) and nucleotides (pyrimidines).

Metabolic modeling allows researchers to simulate how perturbations, such as an influx of L-Arginine and L-Aspartate, affect the entire metabolic system. researchgate.net These models can predict how the cell will allocate these amino acids among competing pathways under different physiological or pathological conditions, offering insights into health and disease. creative-proteomics.comresearchgate.net

Table 3: Major Metabolic Pathways Involving L-Arginine

| Pathway | Key Enzyme(s) | Major Product(s) | Biological Significance |

|---|---|---|---|

| Urea Cycle | Arginase (ARG) | Urea, L-Ornithine | Nitrogen detoxification. benthamopenarchives.com |

| Nitric Oxide Synthesis | Nitric Oxide Synthase (NOS) | Nitric Oxide (NO), L-Citrulline | Cell signaling, vasodilation. nih.gov |

| Polyamine Synthesis | Ornithine Decarboxylase (ODC) | Putrescine, Spermidine, Spermine | Cell growth, proliferation, differentiation. researchgate.net |

| Creatine Synthesis | Arginine:glycine amidinotransferase (AGAT) | Guanidinoacetate (Creatine precursor) | Energy storage and transport. nih.gov |

| Proline/Glutamate Synthesis | Ornithine aminotransferase (OAT) | Proline, Glutamate | Protein synthesis, neurotransmission. nih.gov |

Q & A

Q. What analytical methods are recommended for verifying the purity and structural integrity of L-Arginine L-Aspartate in research settings?

Methodological Answer: Use high-performance liquid chromatography (HPLC) to assess purity (>98.5%) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Validate physicochemical properties (e.g., optical rotation: +25.5–27.5°, pH 5.5–7.0) against pharmacopeial standards like USP26 and EP5 .

Q. How should this compound be stored to maintain stability in laboratory conditions?

Methodological Answer: Store as a crystalline powder at 2–8°C in airtight, light-protected containers to prevent hygroscopic degradation. Monitor residual moisture (<3.0%) via Karl Fischer titration to avoid hydrolysis .

Q. What enzymatic assays are used to quantify L-Aspartate in biological matrices?

Methodological Answer: Employ the molybdenum blue method to measure phosphate release during enzymatic reactions (e.g., cyanophycin synthetase activity). Use UV-visible spectrometry (660 nm) for absorbance quantification and GraphPad Prism for Michaelis-Menten kinetic modeling .

Advanced Research Questions

Q. What experimental protocols are optimal for investigating this compound's role in ammonia metabolism across different biological models?

Methodological Answer: In hepatic models, pair this compound with isotope-labeled ammonia (¹⁵N) to trace urea cycle activity. In microbial systems (e.g., Proteus mirabilis), use gene knockout strains (e.g., ArgH mutants) to isolate argininosuccinate lyase-dependent pathways .

Q. How can researchers resolve contradictions in studies on this compound's ergogenic effects in endurance models?

Methodological Answer: Standardize dosing (e.g., 3g/day in human trials) and control for training status. Use dual-energy X-ray absorptiometry (DEXA) to correlate fat oxidation rates with aspartate-primed oxaloacetate synthesis, addressing protocol variability in lactate clearance studies .

Q. What multi-omics approaches are suitable for studying the systemic effects of this compound supplementation?

Methodological Answer: Integrate metabolomics (GC-MS for TCA cycle intermediates) with transcriptomic profiling (RNA-seq of urea cycle genes like ASS1). Validate findings in Xenopus laevis oocytes expressing glutamate/aspartate transporters (GLAST) to map cellular uptake dynamics .

Q. How to design a clinical trial evaluating this compound's impact on hepatic encephalopathy, drawing parallels from L-ornithine L-aspartate studies?

Methodological Answer: Adopt a double-blind, placebo-controlled design with stratification by cirrhosis severity. Use psychometric tests (e.g., Number Connection Test A) and arterial ammonia levels as endpoints. Apply Trial Sequential Analysis to mitigate bias in small-sample studies .

Q. What in vitro models are appropriate for studying this compound's transport mechanisms in neurological contexts?

Methodological Answer: Use rat brain-derived GLAST transporters expressed in Xenopus oocytes. Measure Na⁺-dependent uptake kinetics with radiolabeled L-[¹⁴C]aspartate and competitive inhibition assays (e.g., DL-threo-3-hydroxy-aspartate) .

Q. How to analyze the kinetic properties of enzymes interacting with this compound, such as cyanophycin synthetase?

Methodological Answer: Perform steady-state kinetics with ATP, L-arginine, and β-Asp-Arg primers. Use allosteric sigmoidal equations to model aspartate cooperativity and validate via phosphate release assays .

Q. What structural biology techniques elucidate this compound's role in dipeptide crystallization?

Methodological Answer: Apply X-ray crystallography (2.0 Å resolution) to resolve hydrogen-bonding networks in L-arginine:L-aspartate co-crystals. Compare with historical data on homologous systems (e.g., L-lysine:L-aspartate) to identify conserved packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.